molecular formula C147H238N44O42S B549347 Aviptadil CAS No. 40077-57-4

Aviptadil

Número de catálogo B549347
Número CAS: 40077-57-4
Peso molecular: 3326.8 g/mol
Clave InChI: VBUWHHLIZKOSMS-RIWXPGAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aviptadil is a synthetic vasoactive intestinal peptide (VIP) that uniquely binds to receptors on alveolar type II cells in the lung . These are the same cells that bind the severe acute respiratory syndrome coronavirus (SARS-CoV-2) via their angiotensin-converting enzyme 2 receptors .


Synthesis Analysis

Aviptadil has been used in clinical trials for the treatment of COVID-19. In a multicenter, placebo-controlled trial, patients with COVID-19 respiratory failure were randomized to receive 3 days of intravenous aviptadil or placebo .


Molecular Structure Analysis

The molecular structure of Aviptadil is complex, with a molecular weight of 3325.8 .


Chemical Reactions Analysis

Aviptadil has been shown to significantly decrease the probability of an IL-6 increase relative to placebo . This suggests that Aviptadil may have a role in modulating the immune response in patients with COVID-19.


Physical And Chemical Properties Analysis

Aviptadil has a molecular weight of 3325.8 and is soluble in water at 33.33 mg/mL .

Aplicaciones Científicas De Investigación

1. Treatment of COVID-19 Patients at High Risk for ARDS

  • Summary of Application: Aviptadil, a synthetic form of human vasoactive intestinal peptide, has been used in the treatment of COVID-19 patients at high risk of developing Acute Respiratory Distress Syndrome (ARDS). It influences the regulation of exaggerated pro-inflammatory proteins and orchestrates lung homeostasis .
  • Methods of Application: The application of Aviptadil in this context is through inhalation. Patients inhale 67 μg of Aviptadil or normal saline three times a day for 10 days . This method has the advantages of achieving a higher concentration in the lung tissue, fast onset of activity, avoiding the hepatic first-pass metabolism, and the reduction of adverse effects .
  • Results or Outcomes: Aviptadil has been shown to considerably improve the prognosis of ARDS in COVID-19 when applied intravenously . The overall objective of the project is to assess the efficacy and safety of inhaled Aviptadil in patients hospitalized for COVID-19 at high risk of developing ARDS .

2. Pharmacological Role of Aviptadil on COVID-19

  • Summary of Application: Aviptadil, a synthetic form of human vasoactive intestinal peptide (VIP), plays a major role in immunological functions for controlling the homeostasis of the immune system. It has been identified as a potent anti-inflammatory factor, in boosting both innate and adaptive immunity .
  • Methods of Application: Aviptadil is currently in phase II/III of clinical trials, where its pharmacological actions against COVID are under investigation .

3. Accelerating Recovery and Shortening Hospitalization in Critically-ill Patients with COVID-19 Respiratory Failure

  • Summary of Application: Aviptadil, also known as ZYESAMI™, has been used to accelerate recovery and shorten hospitalization in critically-ill patients with COVID-19 Respiratory Failure .
  • Methods of Application: Participants were randomly allocated to intravenous aviptadil or placebo at a 2:1 ratio, in addition to maximal standard of care (SOC). Participants received 3 successive 12-hour intravenous infusions of Aviptadil at 50/100/150 pmol/kg/hr or normal saline placebo, each day for 3 consecutive days .
  • Results or Outcomes: A 10 day median difference in hospital length of stay was seen in all HFNC patients (P=.006) and a thirteen day difference was seen in those treated in tertiary care centers (P=.004), with both differences favoring treatment with aviptadil .

4. Treatment of Pulmonary Hypertension, ARDS, and Acute Lung Injury

  • Summary of Application: Aviptadil has been used on a compounded basis in certain ICUs for many years in the belief that it preserves life and restores function in pulmonary hypertension, ARDS, and Acute Lung Injury .

5. Treatment of High Comorbidity Patients Suffering from Critical COVID-19 with Respiratory Failure

  • Summary of Application: Aviptadil, also known as ZYESAMI™, has been used to treat high comorbidity patients suffering from critical COVID-19 with respiratory failure .
  • Methods of Application: The study reported 60-day survival in 81% of those treated with aviptadil, compared to 21% survival among those who received standard of care treatment at the Houston Methodist Hospital .
  • Results or Outcomes: Seventeen of 21 patients treated with Aviptadil survived to day 60 compared to 5 of 24 in the controlled group of patients . A similar 9-fold advantage was seen in the cumulative probability of recovery from respiratory failure .

6. Treatment of Pulmonary Hypertension, ARDS, and Acute Lung Injury

  • Summary of Application: Aviptadil has been used on a compounded basis in certain ICUs for many years in the belief that it preserves life and restores function in pulmonary hypertension, ARDS, and Acute Lung Injury .

Safety And Hazards

When handling Aviptadil, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

Aviptadil is currently being studied for its potential benefits in treating patients with COVID-19 at high risk of developing acute respiratory distress syndrome (ARDS) . The inhaled application of Aviptadil is being explored, as it has the advantages of achieving a higher concentration in the lung tissue, fast onset of activity, avoiding the hepatic first-pass metabolism, and the reduction of adverse effects .

Propiedades

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUWHHLIZKOSMS-RIWXPGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H237N43O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aviptadil

CAS RN

40077-57-4
Record name Aviptadil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
560
Citations
T Mukherjee, T Behl, S Sharma, A Sehgal… - … Science and Pollution …, 2022 - Springer
… (Aviptadil) which is now under clinical trials. A patented formulation of vasoactive intestinal polypeptide (VIP), named RLF-100 (Aviptadil)… for human trials of Aviptadil was guaranteed by …
Number of citations: 12 link.springer.com
JG Youssef, P Lavin, DA Schoenfeld, RA Lee… - Critical care …, 2022 - journals.lww.com
… no difference between Aviptadil versus placebo. However, Aviptadil improves the likelihood … , we believe the benefit versus risk for the use of Aviptadil is favorable for patient treatment. …
Number of citations: 6 journals.lww.com
JG Youssef, R Lee, J Javitt, P Lavin… - Available at SSRN …, 2021 - papers.ssrn.com
… aviptadil (… aviptadil (synthetic VIP) or placebo. The primary endpoint was “alive and free from respiratory failure at day 60.” We additionally studied the mechanistic effect of aviptadil on …
Number of citations: 5 papers.ssrn.com
B Dewan, S Shinde - European Journal of Pharmaceutical and …, 2022 - researchgate.net
Aim: This study is aimed at evaluating efficacy and safety of Intravenous Aviptadil as an add-on to the “Standard of Care” treatment in severe COVID-19 patients with respiratory failure. …
Number of citations: 1 www.researchgate.net
GB Keijzers - Current Opinion in Investigational Drugs (London …, 2001 - europepmc.org
Aviptadil is an injectable formulation of vasoactive intestinal polypeptide (VIP) in combination with the adrenergic drug phentolamine. Aviptadil in … Aviptadil can be delivered using …
Number of citations: 17 europepmc.org
M Boesing, K Abig, M Brändle, M Brutsche… - …, 2022 - trialsjournal.biomedcentral.com
… Aviptadil has recently been shown to considerably improve the prognosis of ARDS in COVID-19 when applied intravenously. An inhaled application of aviptadil … of inhaled aviptadil in …
Number of citations: 1 trialsjournal.biomedcentral.com
SM Brown, CE Barkauskas, B Grund… - The Lancet …, 2023 - thelancet.com
… For the aviptadil comparison, 471 participants were randomly assigned to aviptadil or … least a partial infusion of aviptadil (231 participants) or aviptadil matched placebo (230 participants)…
Number of citations: 1 www.thelancet.com
PC Gross, SC Burkart, R Müller - Journal of Pharmaceutical and Biomedical …, 2014 - Elsevier
… The basic therapeutic peptide aviptadil served as a model substance to study the … aviptadil load was observed. We conclude that both, the LOD as well as the impurity profile of aviptadil, …
Number of citations: 13 www.sciencedirect.com
DS Chakraborty, S Choudhury, S Lahiry - Medicine, 2022 - manage.effectpublishing.com
… the generation of proinflammatory mediators Aviptadil, a synthetic … Aviptadil with nsp10 & nsp 16 which may inhibit the 2 -O-MTase activity of the SARS-CoV nsp10/16 complex Aviptadil …
Number of citations: 0 manage.effectpublishing.com
M Boesing, K Abig, M Brändle, M Brutsche, E Burri… - 2022 - researchsquare.com
… The overall objective of this project is to assess the e cacy and safety of inhaled Aviptadil … Aviptadil in an earlier stage of disease, in patients at increased risk for ARDS. Inhaled Aviptadil …
Number of citations: 3 www.researchsquare.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.